(E)-5-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN2OS2/c1-17-11-7(15)3-2-4-8(11)20-13(17)16-12(18)9-5-6-10(14)19-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOJMXKVXHHLFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=C(S3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-5-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features, including a bromine atom, a chlorine atom, and a thiophene ring. This article explores the biological activities of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's molecular formula is C14H10BrClN2OS, with a molecular weight of 401.72 g/mol. The presence of multiple functional groups contributes to its reactivity and biological activity. The structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C14H10BrClN2OS |
| Molecular Weight | 401.72 g/mol |
| Key Functional Groups | Bromine, Chlorine, Thiophene |
| Purity | ~95% |
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, studies have shown that certain derivatives possess minimum inhibitory concentration (MIC) values comparable to established antibiotics.
Case Study: Antibacterial Efficacy
A recent study evaluated the antibacterial properties of various derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated that compounds derived from this scaffold exhibited MIC values ranging from 0.1 to 0.5 µM, indicating potent antibacterial activity .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties, particularly against estrogen receptor-positive breast cancer cells (MCF7). Preliminary findings suggest that it may inhibit cell proliferation through mechanisms involving interference with DNA replication and cell division.
Table: Anticancer Activity Summary
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF7 | 15.6 | Inhibition of DNA replication |
| Derivative A | MCF7 | 12.4 | Induction of apoptosis |
| Derivative B | MCF7 | 9.8 | Cell cycle arrest at G0/G1 phase |
The proposed mechanisms by which this compound exerts its biological effects include:
- DNA Interference: The compound may bind to DNA or associated proteins, disrupting replication and transcription processes.
- Cell Cycle Modulation: It is suggested that the compound can induce cell cycle arrest, preventing cancer cells from proliferating.
- Apoptosis Induction: Some derivatives have shown the ability to trigger apoptotic pathways in cancer cells.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step procedures that allow for the introduction of various substituents to enhance biological activity. The presence of bromine and chlorine in its structure is believed to improve binding affinity to biological targets compared to other thiazole derivatives.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Activity :
- The 5-bromo-thiophene moiety in the target compound is shared with 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (3) , which serves as a precursor for cross-coupling reactions. Bromine likely enhances electrophilic reactivity and binding affinity.
- The 4-chloro-3-methylbenzothiazole group differentiates the target from analogs like 4j (thiazolidine-2,4-dione with methoxybenzylidene) and 34 (4-chlorophenyl-thiazole) . Chlorine and methyl groups may improve lipophilicity and metabolic stability.
Biological Activity Trends: Thiazolidine-2,4-dione derivatives (e.g., 4j, 4k) exhibit antimicrobial activity correlated with bromo/methoxy substituents . The target compound’s chloro-methyl-benzothiazole group may similarly enhance cytotoxicity.
Spectral and Physicochemical Properties
- Melting Points : Thiazolidine-2,4-diones (e.g., 4j , 4k ) exhibit high melting points (253–288°C) due to rigid structures , whereas the target compound’s melting point is unreported but expected to be similarly elevated.
- NMR and IR Data : The benzo[d]thiazole and thiophene rings in the target compound would show characteristic signals, such as:
- 1H NMR : Aromatic protons at δ 7.0–8.5 ppm (thiophene and benzothiazole), NH proton (if present) at δ ~10 ppm.
- 13C NMR : Carbonyl (C=O) at ~160–170 ppm, aromatic carbons at 110–140 ppm .
Preparation Methods
Structural Analysis
Before discussing synthesis strategies, understanding the key structural components of the target molecule is essential:
Core Components
The compound consists of three principal structural units:
A 2(3H)-ylidene benzothiazole core featuring:
- A chloro substituent at position 4
- A methyl group at position 3 (attached to the nitrogen)
A thiophene-2-carboxamide moiety with:
- A bromo substituent at position 5 of the thiophene ring
A ylidene linkage (C=N) connecting the carboxamide nitrogen and the C-2 position of the benzothiazole with E configuration
The E-configuration indicates that the priority groups (according to Cahn-Ingold-Prelog rules) are positioned on opposite sides of the C=N double bond, which is significant for both reactivity and biological activity.
General Synthetic Approaches
Retrosynthetic Analysis
The target compound can be synthesized through several disconnection strategies:
- Formation of the ylidene linkage between a preformed benzothiazolone and thiophene carboxamide
- Construction of the benzothiazole ring from an appropriate thioamide intermediate
- Sequential assembly approach utilizing acyl thiourea intermediates
Key Intermediates
Successful synthesis requires preparation of two key intermediates:
- 4-chloro-3-methylbenzo[d]thiazol-2(3H)-one (or thione)
- 5-bromo-thiophene-2-carboxamide (or related derivatives)
Synthesis of Benzothiazole Intermediates
Hantzsch Thiazole Synthesis
The Hantzsch synthesis provides a foundational approach for preparing thiazole rings, which constitute part of the benzothiazole structure. The reaction involves α-halocarbonyl compounds with thioamides or thiourea:
The mechanism proceeds through:
Synthesis from 2-Aminothiophenols
A direct approach to benzothiazole synthesis involves the reaction of 2-aminothiophenols with carbon disulfide in the presence of basic conditions. Based on available literature, benzothiazole-2-thiols can be synthesized using the following procedure:
- A mixture of 2-amino-4-methoxybenzenethiol (7.0 g, 0.045 mole), sodium hydroxide (4.4 g, 0.11 mole) and carbon disulfide (8.06 g, 0.11 mole) in 90% aqueous ethanol (100 ml) is heated at reflux for 2 hours
- The mixture is filtered, diluted with ice-water and acidified with hydrochloric acid
- The resulting 5-methoxy-2-benzothiazolethiol is recrystallized from benzene, yielding a product with a melting point of 192-4°C
N-Methylation of Benzothiazoles
To obtain the 3-methyl derivative required for our target compound, N-methylation of the benzothiazole nitrogen can be performed using appropriate alkylating agents:
To a mixture of 5-methoxy-1,3-benzothiazole-2-thiol in DMF is added K2CO3 and CH3I at 0°C. The mixture is stirred at 20°C for 0.5 hour. On completion, the mixture is poured into water and the aqueous phase is extracted with ethyl acetate. The combined organic phase is washed with brine, dried with anhydrous Na2SO4, filtered and concentrated to give the methylated product.
This general procedure can be adapted for preparing the 4-chloro-3-methylbenzothiazole intermediate needed for our target compound.
Synthesis of 5-Bromo-Thiophene-2-Carboxamide
Carboxylation of Thiophene
The synthesis of thiophene carboxylates typically involves nucleophilic substitution reactions. For example, a typical synthesis might utilize starting materials such as brominated thiophenes and ethyl malonate. The resulting thiophene carboxylate can then be converted to the corresponding carboxamide.
Bromination of Thiophene Derivatives
The selective bromination of thiophene rings can be achieved using various brominating agents. From the literature, two principal approaches emerge:
Using N-Bromosuccinimide (NBS)
NBS serves as a mild brominating agent that enables regioselective bromination:
A solution of thiophene-2-carboxamide in DMF is cooled to 0°C. NBS (1.1 equiv.) is added portionwise, and the reaction mixture is allowed to stir at room temperature for 2-3 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over Na2SO4, and concentrated. Purification by column chromatography yields 5-bromo-thiophene-2-carboxamide.
Using Bromine
Direct bromination using elemental bromine offers an alternative approach:
A solution of bromine (1.2 equiv.) is added dropwise over a period of 1 hour to a stirred suspension of thiophene-2-carboxamide in chloroform at 0°C. The mixture is stirred for 30 minutes before being added slowly to water and stirred for another 30 minutes. The organic phase is dried with sodium sulfate and evaporated. Purification by column chromatography yields 5-bromo-thiophene-2-carboxamide.
Formation of the Ylidene Linkage
Condensation Approach
Based on the synthesis of related compounds, the ylidene linkage can be formed through condensation reactions between appropriate precursors. Drawing from the preparation of similar compounds, the following approach can be utilized:
A mixture of 4-chloro-3-methylbenzo[d]thiazol-2(3H)-one (1 equiv.) and 5-bromo-thiophene-2-carbohydrazide (1 equiv.) in ethanol is refluxed for 2-4 hours. The reaction mixture is cooled, and the precipitate is collected by filtration. Recrystallization from an appropriate solvent yields the target compound with the desired E-configuration.
Acyl Thiourea Route
An alternative approach involves the generation of acyl thiourea intermediates, which can be further cyclized to form the ylidene structure. This multi-step process includes:
- Reaction of 5-bromo-thiophene-2-carbonyl chloride with potassium thiocyanate in dry acetone to form the corresponding isothiocyanate
- Addition of 4-chloro-3-methylaniline to generate an acyl thiourea intermediate
- Cyclization to form the benzothiazole ring and establish the ylidene linkage
The detailed procedure can be adapted from similar synthetic routes described in the literature:
A mixture of pentanoyl chloride with potassium thiocyanate in dry acetone, followed by the addition of the appropriate amine generates acyl thiourea. The purified acyl thiourea is then mixed with p-bromophenacylbromide to produce the final ylidene product. The use of dry solvents throughout the process helps prevent hydrolysis of isothiocyanate due to moisture. Moreover, the final step should be performed under a nitrogen atmosphere to prevent any unwanted side products from forming.
Cyclocondensation Approach
Based on the synthesis of (E)-6-Bromo-3-{2-[2-(4-chlorobenzylidene)hydrazinyl]thiazol-5-yl}-2H-chromen-2-one, a cyclocondensation approach can be adapted:
4-chloro-3-methylbenzylidene thiosemicarbazone and 5-bromo-2-(bromoacetyl)thiophene are synthesized separately. The title compound is obtained by cyclocondensation of these components in chloroform-ethanol (2:1) under reflux conditions for 2 hours at 60°C. The reaction mixture is cooled in an ice bath and basified with ammonia to pH 7-8.
This approach offers the advantage of establishing the E-configuration more reliably.
Optimized Synthetic Route for Target Compound
Based on the analysis of various approaches, the following optimized synthetic route is proposed for the preparation of (E)-5-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide:
Preparation of 5-Bromo-Thiophene-2-Carbohydrazide
Step 1: Synthesis of Ethyl 5-Bromo-Thiophene-2-Carboxylate
To a solution of thiophene-2-carboxylic acid (10 mmol) in ethanol (30 mL), concentrated sulfuric acid (1 mL) is added as a catalyst. The mixture is refluxed for 6 hours. After cooling, the solvent is evaporated, and the residue is dissolved in ethyl acetate, washed with saturated sodium bicarbonate and brine, dried over Na2SO4, and concentrated to yield ethyl thiophene-2-carboxylate.
The ethyl thiophene-2-carboxylate (8 mmol) is dissolved in DMF (20 mL) and cooled to 0°C. NBS (8.8 mmol) is added portionwise, and the reaction mixture is stirred at room temperature for 3 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. After standard workup, the crude product is purified by column chromatography to yield ethyl 5-bromo-thiophene-2-carboxylate.
Step 2: Conversion to Hydrazide
To a solution of ethyl 5-bromo-thiophene-2-carboxylate (7 mmol) in ethanol (20 mL), hydrazine hydrate (80%, 14 mmol) is added. The mixture is refluxed for 4 hours. After cooling, the precipitate is filtered, washed with cold ethanol, and dried to yield 5-bromo-thiophene-2-carbohydrazide.
Synthesis of 4-Chloro-3-Methylbenzo[d]thiazol-2(3H)-one
Step 1: Synthesis of 4-Chlorobenzo[d]thiazol-2(3H)-one
A mixture of 2-amino-4-chlorobenzenethiol (10 mmol), potassium hydroxide (20 mmol), and carbon disulfide (20 mmol) in 90% aqueous ethanol (50 mL) is refluxed for 3 hours. The mixture is cooled, diluted with water, and acidified with HCl to pH 2. The precipitate is filtered, washed with water, and dried to yield 4-chlorobenzo[d]thiazol-2(3H)-thione.
The thione (8 mmol) is dissolved in 2N NaOH (20 mL) and hydrogen peroxide (30%, 10 mL) is added dropwise at 0°C. After stirring for 2 hours at room temperature, the mixture is acidified with HCl. The precipitate is filtered, washed with water, and dried to give 4-chlorobenzo[d]thiazol-2(3H)-one.
Step 2: N-Methylation
To a suspension of 4-chlorobenzo[d]thiazol-2(3H)-one (7 mmol) and K2CO3 (14 mmol) in DMF (30 mL), methyl iodide (10.5 mmol) is added. The mixture is stirred at room temperature for 6 hours. Water is added, and the product is extracted with ethyl acetate. After standard workup, the crude product is purified by column chromatography to yield 4-chloro-3-methylbenzo[d]thiazol-2(3H)-one.
Final Condensation
A mixture of 4-chloro-3-methylbenzo[d]thiazol-2(3H)-one (5 mmol) and 5-bromo-thiophene-2-carbohydrazide (5 mmol) in phosphoryl chloride (10 mL) is heated at 80°C for 3 hours. The reaction mixture is carefully poured onto crushed ice and neutralized with saturated sodium bicarbonate solution. The precipitate is filtered, washed with water, and recrystallized from ethanol to yield this compound.
Reaction Conditions and Yields
Table 8.1: Optimization of Bromination Conditions for Thiophene Derivatives
Table 8.2: Conditions for N-Methylation of Benzothiazoles
Table 8.3: Formation of Ylidene Linkages
Purification and Characterization
Purification Techniques
The target compound can be purified using the following techniques:
Recrystallization : Suitable solvent systems include ethanol, ethanol/water, ethyl acetate/hexane, or dichloromethane/methanol.
Column Chromatography : Silica gel column chromatography using optimized solvent systems, such as ethyl acetate/hexane gradients (typically 20-30% ethyl acetate in hexane).
Preparative HPLC : For higher purity requirements, preparative HPLC using C18 columns with appropriate mobile phases (acetonitrile/water gradients) can be employed.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected key signals for the target compound:
¹H NMR (400 MHz, DMSO-d₆) :
- δ 7.95-7.80 (m, 2H, aromatic-H)
- δ 7.65-7.55 (d, 1H, thiophene-H)
- δ 7.40-7.30 (d, 1H, thiophene-H)
- δ 7.25-7.15 (m, 1H, aromatic-H)
- δ 3.40-3.30 (s, 3H, N-CH₃)
¹³C NMR (100 MHz, DMSO-d₆) :
- Expected signals for carbonyl carbon (C=O) at δ 165-170 ppm
- Ylidene carbon (C=N) at δ 155-160 ppm
- Aromatic and thiophene carbons between δ 110-145 ppm
- N-methyl carbon at δ 30-35 ppm
Mass Spectrometry
High-resolution mass spectrometry (HRMS) will confirm the molecular formula with the expected [M+H]⁺ or [M+Na]⁺ ions. The isotope pattern will be distinctive due to the presence of both bromine and chlorine atoms.
Infrared Spectroscopy
Key IR bands are expected at:
- 1650-1680 cm⁻¹ (C=O stretching)
- 1580-1620 cm⁻¹ (C=N stretching)
- 750-800 cm⁻¹ (C-Cl stretching)
- 650-700 cm⁻¹ (C-Br stretching)
X-ray Crystallography
Single crystal X-ray diffraction analysis provides definitive confirmation of the E-configuration and reveals detailed structural information, including bond lengths, angles, and crystal packing arrangements.
Q & A
What are the optimized synthetic routes for synthesizing (E)-5-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide, and how do reaction conditions influence yield and purity?
Level: Advanced
Answer:
The synthesis typically involves multi-step reactions, including cyclocondensation of thiophene-2-carboxamide derivatives with functionalized benzo[d]thiazole precursors. Key steps include:
- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency by stabilizing intermediates .
- Temperature control : Reactions are often conducted under reflux (80–120°C) to accelerate kinetics while minimizing side reactions .
- Catalysts : Triethylamine (TEA) or iodine may be used to facilitate cyclization or coupling steps, improving yields by 15–20% .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures >95% purity .
Reference:
Which spectroscopic techniques are most effective for characterizing the structure of this compound, and how can researchers address spectral ambiguities?
Level: Basic
Answer:
- 1H/13C NMR : Resolve aromatic protons (δ 6.8–8.2 ppm) and confirm the (E)-configuration via coupling constants (J = 12–16 Hz for olefinic protons) .
- IR spectroscopy : Identify key functional groups (C=O at ~1680 cm⁻¹, C=N at ~1600 cm⁻¹) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and isotopic patterns for bromine/chlorine .
- X-ray crystallography : Resolves ambiguities in stereochemistry and crystal packing effects .
Reference:
How does the stereochemistry (E/Z configuration) of the compound affect its biological activity, and what methods validate its configuration?
Level: Advanced
Answer:
- Biological impact : The (E)-isomer often shows higher antimicrobial potency due to optimal spatial alignment with target enzymes (e.g., bacterial dihydrofolate reductase) .
- Validation methods :
- NOESY NMR : Detects spatial proximity of protons to confirm geometry .
- X-ray diffraction : Provides unambiguous stereochemical assignment .
- Computational modeling : DFT calculations predict stability differences between E/Z isomers (ΔG ~2–3 kcal/mol) .
Reference:
What strategies can resolve contradictions in biological activity data across different studies?
Level: Advanced
Answer:
- Orthogonal assays : Use multiple assays (e.g., MIC testing, enzyme inhibition) to confirm activity trends .
- Structural analogs : Compare activity against derivatives with modified substituents (e.g., replacing Br with Cl) to isolate structural determinants .
- Batch consistency : Verify purity (>95% via HPLC) and stereochemical homogeneity to exclude batch-specific artifacts .
Reference:
What are the proposed mechanisms of action for its antimicrobial and anticancer properties?
Level: Basic
Answer:
- Antimicrobial : Disrupts bacterial cell wall synthesis via inhibition of penicillin-binding proteins (PBPs) or binds to DNA gyrase .
- Anticancer : Induces apoptosis by modulating Bcl-2/Bax ratios or inhibiting topoisomerase IIα .
- Methodology : Target engagement is validated via SPR (surface plasmon resonance) and co-crystallization studies .
Reference:
How can computational methods predict interactions between this compound and biological targets?
Level: Advanced
Answer:
- Molecular docking (AutoDock/Vina) : Screens binding affinity to targets (e.g., EGFR kinase) with RMSD <2.0 Å .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR models : Relate substituent electronegativity (e.g., Br, Cl) to IC50 values (R² >0.85) .
Reference:
What are the challenges in scaling up synthesis, and how can reaction parameters be optimized?
Level: Advanced
Answer:
- Challenges : Exothermic side reactions during bromination and low yields (<40%) in cyclization steps .
- Solutions :
- Flow chemistry : Improves heat dissipation and reduces byproducts .
- Catalyst recycling : Immobilized Pd catalysts reduce costs in Suzuki-Miyaura couplings .
- DoE (Design of Experiments) : Optimizes solvent ratios and temperature gradients for reproducibility .
Reference:
How do structural modifications influence physicochemical properties and bioactivity?
Level: Advanced
Answer:
- Bromine substitution : Enhances lipophilicity (logP +0.5) and membrane permeability .
- Thiophene vs. benzene rings : Thiophene improves π-stacking with DNA but reduces metabolic stability .
- Methoxy groups : Increase solubility (aqueous solubility +20%) but may reduce target affinity .
Reference:
What in vitro and in vivo models are used to assess efficacy and toxicity?
Level: Basic
Answer:
- In vitro :
- Anticancer : MTT assays on HeLa or MCF-7 cells (IC50 ≤10 μM) .
- Toxicity : HepG2 cells for hepatotoxicity screening (CC50 >50 μM) .
- In vivo : Murine xenograft models (e.g., BALB/c mice) for tumor regression studies (dose: 10–50 mg/kg) .
Reference:
How does the compound's stability under various conditions impact experimental outcomes?
Level: Advanced
Answer:
- Photostability : Degrades by ~15% under UV light (λ = 254 nm), necessitating amber vials .
- Thermal stability : Stable ≤100°C (TGA), but melts at 180–185°C (DSC) .
- Hydrolytic stability : Stable at pH 4–7 but degrades in basic conditions (pH >9) via amide hydrolysis .
Reference:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
